BenchChemオンラインストアへようこそ!

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide

Physicochemical profiling Drug-likeness Regioisomer comparison

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034300-30-4) is a synthetic small molecule with the formula C20H19N3O3 and a molecular weight of 349.39 g/mol, featuring a furan-pyrazine heterocyclic core linked via a methylamine bridge to a 5-oxo-5-phenylpentanamide side chain. Its computed physicochemical profile (clogP 3.11, TPSA 56.59 Ų, 0 H-bond donors) places it within drug-like chemical space.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 2034300-30-4
Cat. No. B2433369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide
CAS2034300-30-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C20H19N3O3/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25)
InChIKeyLQMVGWOHUPYAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034300-30-4) – Compound Class and Baseline Characteristics


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034300-30-4) is a synthetic small molecule with the formula C20H19N3O3 and a molecular weight of 349.39 g/mol, featuring a furan-pyrazine heterocyclic core linked via a methylamine bridge to a 5-oxo-5-phenylpentanamide side chain [1]. Its computed physicochemical profile (clogP 3.11, TPSA 56.59 Ų, 0 H-bond donors) places it within drug-like chemical space [1]. Publicly available experimental biological activity data for this specific compound is extremely limited; it has been catalogued primarily as a research chemical or screening library component, with no peer-reviewed pharmacological characterization identified in the open literature.

Why N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide Cannot Be Replaced by In-Class Analogs Without Risk of Functional Divergence


The furan-2-yl vs. furan-3-yl regioisomerism on the pyrazine ring, as seen in the closely related analog N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide (CAS 2034395-20-3) [1], represents a structural variation known in medicinal chemistry to alter heterocyclic electronics, hydrogen-bonding geometry, and target binding. Even when the pentanamide chain remains identical, positional isomerism at the furan attachment point can modulate conformational preferences and metabolic stability [2]. Therefore, substituting the 2-furyl regioisomer with its 3-furyl counterpart, or with other heterocyclic analogs bearing different aryl-ketoamide linkers, cannot be assumed to preserve biological activity without confirmatory comparative data.

Quantitative Differentiation Evidence for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide Against Closest Analogs


Physicochemical Differentiation: TPSA and clogP of 2-Furyl vs. 3-Furyl Regioisomers and Heterocyclic Variants

The target compound (2-furyl regioisomer) exhibits a computed topological polar surface area (TPSA) of 56.59 Ų and clogP of 3.11 [1]. While the 3-furyl analog (CAS 2034395-20-3) shares an identical molecular formula and thus the same TPSA/clogP values, replacement of the furan with a thiophene ring (e.g., N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, TPSA ~55 Ų) [2] or alteration of the pentanamide chain length would alter these parameters. The 0 H-bond donor count of the target compound distinguishes it from amide-NH-bearing analogs, potentially influencing membrane permeability in cell-based assays.

Physicochemical profiling Drug-likeness Regioisomer comparison

BindingDB Annotation Gap: Lack of Quantitative Target Engagement Data for CAS 2034300-30-4

A BindingDB entry (BDBM50627714) associated with patent US20250017936 annotates a compound as 'Compound 5i' with reported NNMT Ki values of 2.20 μM and 5.40 μM [1]. However, the SMILES string stored in BindingDB for this entry does not correspond to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide, indicating a database mapping discrepancy. No binding affinity, inhibitory activity, or functional assay data specific to CAS 2034300-30-4 has been identified in any public database or peer-reviewed publication.

Target engagement Binding affinity NNMT inhibition

Scaffold Comparison: Furan-Pyrazine Core vs. Benzofuran or Pyridine Analogs

The core scaffold of the target compound—3-(furan-2-yl)pyrazine—is electronically distinct from benzofuran-containing analogs such as N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide (CAS 2097898-66-1) . The pyrazine ring introduces two nitrogen atoms capable of acting as H-bond acceptors and metal-chelating sites, while the fused benzofuran system offers only one oxygen atom for H-bond acceptance but gains additional hydrophobic surface area. No head-to-head activity comparison between these scaffolds has been published.

Scaffold hopping Heterocyclic chemistry Structure-activity relationships

Molecular Recognition Potential: Furan Regioisomer Impact on Metabolic Stability

In medicinal chemistry, furan-2-yl and furan-3-yl substituents differ in their susceptibility to cytochrome P450-mediated oxidation. Furan-2-yl groups can undergo epoxidation and ring-opening to reactive cis-enedione intermediates, whereas furan-3-yl isomers are generally less prone to bioactivation [1]. This established class-level metabolic liability distinction suggests that the 2-furyl regioisomer (target compound) and the 3-furyl regioisomer (CAS 2034395-20-3) may exhibit divergent metabolic stability profiles, although experimental microsomal stability data for either compound has not been published.

Metabolic stability Cytochrome P450 Regioisomer effects

Computed Lipophilicity and CNS Drug-Likeness vs. Polar Heterocyclic Analogs

The computed clogP of 3.11 for the target compound [1] falls within the optimal CNS drug-like range (typically clogP 2–4), while the moderate TPSA of 56.59 Ų is below the commonly cited 70 Ų threshold for blood-brain barrier penetration [2]. In contrast, more polar heterocyclic analogs incorporating additional H-bond donors or acceptors (e.g., imidazole- or sulfonamide-containing variants with TPSA >70 Ų) would be expected to exhibit lower CNS penetration. No experimental brain-to-plasma ratio data exists for this compound.

CNS drug-likeness Lipophilicity Blood-brain barrier penetration

Recommended Research and Industrial Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide


Scaffold-Hopping Library Design for NNMT or Methyltransferase Inhibitor Discovery

The furan-pyrazine core provides a structurally distinct scaffold for NNMT inhibitor screening programs, complementing existing bisubstrate and small-molecule chemotypes described in patent US20250017936. The compound's drug-like physicochemical profile (clogP 3.11, TPSA 56.59 Ų) [1] and zero H-bond donor count support its utility as a fragment-like or lead-like starting point in structure-activity relationship (SAR) explorations, provided that custom biochemical profiling confirms target engagement.

Regioisomer-Dependent Metabolic Stability Comparison Studies

The co-existence of the 2-furyl (CAS 2034300-30-4) and 3-furyl (CAS 2034395-20-3) regioisomers creates a unique opportunity for paired metabolic stability experiments. Researchers can use both compounds in head-to-head microsomal or hepatocyte incubation studies to quantify the impact of furan attachment position on intrinsic clearance and reactive metabolite formation [1], directly addressing the class-level bioactivation alert associated with 2-substituted furans.

CNS-Targeted Screening in Neuroscience Drug Discovery

The target compound's favorable computed CNS drug-likeness parameters (clogP 3.11, TPSA 56.59 Ų, below the 70 Ų BBB threshold) [1] support its inclusion in CNS-focused screening libraries. It is suited for phenotypic or target-based assays where CNS penetration is desired, offering a more lipophilic alternative to polar heterocyclic analogs that may not traverse the blood-brain barrier.

Coordination Chemistry and Metallodrug Ligand Development

The pyrazine nitrogen atoms and furan oxygen present a bidentate or tridentate coordination environment for transition metals. The compound may serve as a ligand scaffold for metallodrug discovery or catalytic applications, particularly where the furan-2-yl orientation provides distinct bite angles compared to the 3-furyl regioisomer, as noted in the chemical description of related furan-pyrazine hybrids [1].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-oxo-5-phenylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.